Sodium 2-(2,4-dichlorophenoxy)acetate hydrate
Overview
Description
Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is a chemical compound known for its herbicidal properties. It is a derivative of 2,4-dichlorophenoxyacetic acid, commonly referred to as 2,4-D, which is widely used in agriculture to control broadleaf weeds.
Mechanism of Action
Target of Action
Sodium 2-(2,4-dichlorophenoxy)acetate hydrate, also known as 2,4-D sodium salt monohydrate , is a synthetic auxin, a class of plant hormones. It primarily targets plant cells, where it mimics the action of natural auxins, disrupting normal plant growth .
Mode of Action
The compound interacts with its targets by binding to auxin receptors within the plant cells. This binding triggers a series of events that lead to uncontrolled cell division and growth, ultimately causing the death of the plant .
Biochemical Pathways
The affected biochemical pathways primarily involve cell division and growth. The compound’s interaction with auxin receptors disrupts these pathways, leading to abnormal and uncontrolled cell division. This can result in the formation of tumors and other growth abnormalities .
Pharmacokinetics
As a sodium salt, it is likely to be highly soluble in water, which could influence its bioavailability and distribution within the plant .
Result of Action
The molecular and cellular effects of this compound’s action include uncontrolled cell division, disruption of normal plant growth patterns, and ultimately plant death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by factors such as soil type, temperature, and rainfall. Additionally, it can easily penetrate the soil to contaminate groundwater and nearby waterways .
Biochemical Analysis
Cellular Effects
It is known to have systemic effects when inhaled, including anorexia, gastrointestinal, and liver changes
Molecular Mechanism
It is known to be a selective, systemic herbicide that is absorbed through roots and increases the biosynthesis and production of ethylene, causing uncontrolled cell division and damaging vascular tissue
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Sodium 2-(2,4-dichlorophenoxy)acetate hydrate involves large-scale reactions using reactors designed to handle high volumes of reactants. The process includes purification steps to remove impurities and ensure the final product meets quality standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, especially in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and controlled temperature.
Reduction: Sodium borohydride, in an inert atmosphere.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is used in organic synthesis and as a reagent in various chemical reactions. Biology: It is used in plant cell culture media, such as Murashige and Skoog media, to promote the growth of plant cells. Medicine: The compound has been studied for its potential use in developing new herbicides and other agricultural chemicals. Industry: It is widely used as a herbicide in agriculture to control broadleaf weeds.
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-Dichlorophenoxybutyric acid
2,4-Dichlorophenoxypropionic acid
Uniqueness: Sodium 2-(2,4-dichlorophenoxy)acetate hydrate is unique in its hydrate form, which enhances its solubility and stability compared to its anhydrous counterparts. This makes it more effective and easier to handle in various applications.
Properties
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetate;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAEWXPCBLGDX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038482 | |
Record name | 2,4-D Sodium monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. | |
Record name | 2,4-D SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18145 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 2,4-D SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18145 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2702-72-9, 7084-86-8 | |
Record name | 2,4-D SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18145 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetic acid, 2-(2,4-dichlorophenoxy)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-D Sodium monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,4-dichlorophenoxyacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2,4-Dichlorophenoxy)acetic acid sodium salt monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
419 °F (decomposes) (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | 2,4-D SODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18145 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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